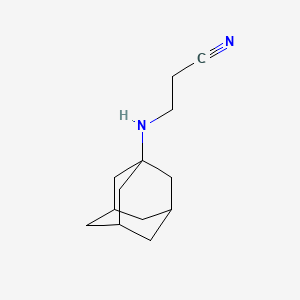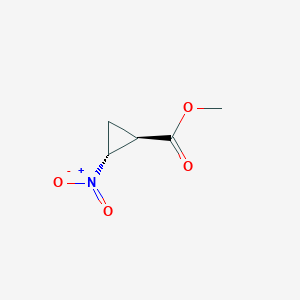![molecular formula C14H15BrN2O B6598682 5-bromo-3-[(2R)-1-methylpyrrolidine-2-carbonyl]-1H-indole CAS No. 180637-93-8](/img/structure/B6598682.png)
5-bromo-3-[(2R)-1-methylpyrrolidine-2-carbonyl]-1H-indole
Vue d'ensemble
Description
5-Bromo-3-[(2R)-1-methylpyrrolidine-2-carbonyl]-1H-indole (5-Br-MPCI) is a synthetic indole derivative with a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of contexts, including as a catalyst, as an inhibitor, and as a fluorescent probe.
Applications De Recherche Scientifique
5-bromo-3-[(2R)-1-methylpyrrolidine-2-carbonyl]-1H-indole has a variety of applications in scientific research. It has been used as a fluorescent probe in the study of protein-protein interactions, as a catalyst for the synthesis of organic compounds, and as an inhibitor of enzymes. It has also been used in the study of cell signaling pathways, as a fluorescent marker for the detection of cancer cells, and as a fluorescent probe for imaging of intracellular processes.
Mécanisme D'action
The mechanism of action of 5-bromo-3-[(2R)-1-methylpyrrolidine-2-carbonyl]-1H-indole is not fully understood. However, it is believed that the compound works by binding to specific proteins or enzymes, which then triggers a cascade of biochemical reactions. The exact mechanism of action depends on the specific application, but it is generally thought to involve the inhibition or stimulation of certain biochemical pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-3-[(2R)-1-methylpyrrolidine-2-carbonyl]-1H-indole are still being studied, but preliminary research suggests that the compound has a variety of effects. In particular, it has been shown to inhibit the activity of certain enzymes, such as proteases and phosphatases, and to modulate the expression of certain genes. It has also been shown to modulate the activity of certain cell signaling pathways, such as those involved in apoptosis and cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-bromo-3-[(2R)-1-methylpyrrolidine-2-carbonyl]-1H-indole is its versatility. It can be used in a variety of contexts, including as a fluorescent probe, as a catalyst, and as an inhibitor. It is also relatively easy to synthesize and handle in the laboratory. However, there are some limitations to its use in lab experiments. For example, it is not always possible to precisely control the concentration of the compound, which can lead to unpredictable results. Additionally, the compound is not always stable in certain conditions, such as in the presence of light or heat.
Orientations Futures
There are a number of potential future directions for the use of 5-bromo-3-[(2R)-1-methylpyrrolidine-2-carbonyl]-1H-indole. For example, it could be used to develop new fluorescent probes for imaging of intracellular processes, or to develop new inhibitors of enzymes. It could also be used to study the effects of the compound on cell signaling pathways, or to develop new catalysts for the synthesis of organic compounds. Additionally, further research is needed to understand the biochemical and physiological effects of the compound and to determine the exact mechanism of action.
Méthodes De Synthèse
5-bromo-3-[(2R)-1-methylpyrrolidine-2-carbonyl]-1H-indole is synthesized through a two-step reaction process. First, a condensation reaction is used to form the indole ring. This involves the reaction of a primary amine, such as 1-methylpyrrolidine, with an aldehyde, such as benzaldehyde. The resulting indole is then subjected to a bromination reaction with N-bromosuccinimide (NBS) to form 5-bromo-3-[(2R)-1-methylpyrrolidine-2-carbonyl]-1H-indole.
Propriétés
IUPAC Name |
(5-bromo-1H-indol-3-yl)-[(2R)-1-methylpyrrolidin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O/c1-17-6-2-3-13(17)14(18)11-8-16-12-5-4-9(15)7-10(11)12/h4-5,7-8,13,16H,2-3,6H2,1H3/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGZSUUATXLOIH-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C(=O)C2=CNC3=C2C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H]1C(=O)C2=CNC3=C2C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301165925 | |
| Record name | Methanone, (5-bromo-1H-indol-3-yl)(1-methyl-2-pyrrolidinyl)-, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301165925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-[(2R)-1-methylpyrrolidine-2-carbonyl]-1H-indole | |
CAS RN |
180637-93-8 | |
| Record name | Methanone, (5-bromo-1H-indol-3-yl)(1-methyl-2-pyrrolidinyl)-, (R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180637-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, (5-bromo-1H-indol-3-yl)(1-methyl-2-pyrrolidinyl)-, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301165925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-dimethyl 2-[4-(benzyloxy)phenyl]propanedioate](/img/structure/B6598606.png)
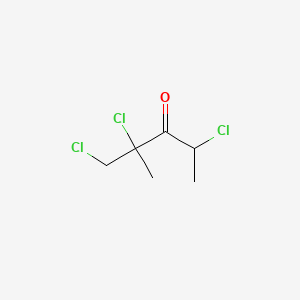
![tert-butyl N-[(1-difluoromethanesulfonylpiperidin-4-yl)methyl]carbamate](/img/structure/B6598616.png)
![7-[4-(difluoromethoxy)benzenesulfonyl]-2-(4-methoxybenzenesulfonyl)-2,7-diazaspiro[3.5]nonane](/img/structure/B6598622.png)
![6-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydropyridazin-3-one](/img/structure/B6598629.png)
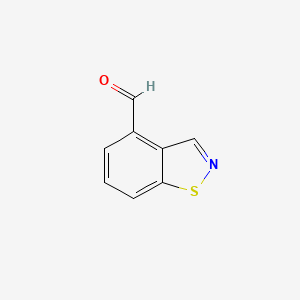
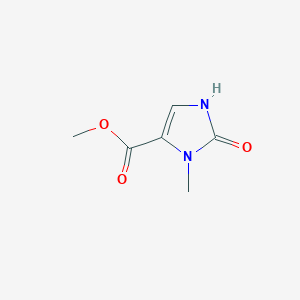
![7-chloro-[1,3]oxazolo[4,5-b]pyridin-2-ol](/img/structure/B6598648.png)


![methyl 2,3-dibromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B6598675.png)
